molecular formula C17H6Cs4O9 B13779904 Tetracesium 4,4'-carbonyldiphthalate CAS No. 68123-46-6

Tetracesium 4,4'-carbonyldiphthalate

Cat. No.: B13779904
CAS No.: 68123-46-6
M. Wt: 885.8 g/mol
InChI Key: XGZNCPRMHCIOSP-UHFFFAOYSA-J
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Description

Tetracesium 4,4'-carbonyldiphthalate ( 68123-46-6) is an organic cesium salt with the molecular formula C20H14Cs4O12 and a molecular weight of 977.94 g/mol . It is characterized by specific physical properties, including a predicted boiling point of 734°C and a flash point of 411.7°C . The compound is supplied with a typical purity of 99% and is intended for industrial and research applications . Its structure, featuring multiple cesium ions and a carbonyl-bis(phthalate) backbone, suggests potential utility in materials science, particularly in the development of specialized polymers, organic electronic materials, or as a precursor in chemical synthesis. As a high-purity metal-organic complex, it may be of interest for research focusing on novel conductive materials or as an intermediate in the synthesis of more complex chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

68123-46-6

Molecular Formula

C17H6Cs4O9

Molecular Weight

885.8 g/mol

IUPAC Name

tetracesium;4-(3,4-dicarboxylatobenzoyl)phthalate

InChI

InChI=1S/C17H10O9.4Cs/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4

InChI Key

XGZNCPRMHCIOSP-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cs+].[Cs+].[Cs+].[Cs+]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally involves two principal steps:

  • Step 1: Formation of 4,4'-carbonyldiphthalic acid
    The parent acid is synthesized via condensation of ortho-xylene with formaldehyde, followed by oxidation with nitric acid to yield 4,4'-carbonyldiphthalic acid. This acid contains four carboxyl groups capable of coordinating with metal ions.

  • Step 2: Cesium Salt Formation
    The 4,4'-carbonyldiphthalic acid is reacted with cesium hydroxide or other cesium salts under alkaline conditions to form this compound. This reaction requires precise stoichiometric control of cesium ions and maintenance of alkaline pH (typically pH > 10) to prevent protonation of the ligand and ensure complete salt formation.

Detailed Synthetic Procedure

Step Reagents and Conditions Description
1 Ortho-xylene, Formaldehyde, Nitric acid (oxidation) Condensation and oxidation to form 4,4'-carbonyldiphthalic acid
2 4,4'-carbonyldiphthalic acid, Cesium hydroxide (CsOH), Inert atmosphere Neutralization and salt formation under alkaline conditions (pH > 10)
3 Controlled crystallization Slow cooling and crystallization under inert atmosphere to obtain pure tetracesium salt
  • The reaction is typically carried out under inert atmosphere (e.g., nitrogen or argon) to avoid moisture and CO2 interference.
  • Purification steps include recrystallization and washing to remove unreacted precursors and byproducts.
  • Monitoring of crystallization is performed using techniques such as dynamic light scattering (DLS) or X-ray diffraction (XRD) to ensure formation of well-defined crystals rather than amorphous solids.

Industrial Scale Considerations

Industrial production follows similar synthetic steps but emphasizes:

  • Precise control of reaction stoichiometry to maximize yield.
  • Use of large-scale reactors with temperature and pH monitoring.
  • Implementation of continuous crystallization processes to ensure batch-to-batch consistency.
  • Quality control by spectroscopic and crystallographic characterization.

Analytical Techniques for Characterization

A multi-technique approach is essential for confirming the structure and purity of this compound:

Technique Purpose Key Observations
X-ray Diffraction (XRD) Determine crystal structure and cesium coordination geometry Confirms tetrahedral coordination of cesium ions with carboxylate groups
Fourier Transform Infrared Spectroscopy (FTIR) Identify functional groups and ligand deprotonation Carbonyl (C=O) stretching bands at 1680–1720 cm⁻¹ confirm salt formation
Solid-state Nuclear Magnetic Resonance (NMR) Differentiate free vs. coordinated cesium ions ^133Cs NMR chemical shifts indicate cesium environment
Elemental Analysis Verify composition and purity Confirms cesium content matches stoichiometry

Cross-validation with computational methods such as density functional theory (DFT) simulations supports experimental spectral assignments and structural models.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Precursor purity >99% pure 4,4'-carbonyldiphthalic acid Remove residual acids/solvents to prevent side reactions
Cesium source Cesium hydroxide (CsOH) Provides cesium ions under alkaline conditions
pH during reaction >10 Stabilizes cesium coordination, prevents protonation
Atmosphere Inert (N₂ or Ar) Avoids moisture and CO₂ contamination
Temperature Room temperature to mild heating (25–50°C) Controlled crystallization
Crystallization monitoring XRD, DLS Ensures formation of crystalline tetracesium salt
Purification Recrystallization, washing Removes impurities and unreacted materials

Chemical Reactions Analysis

Types of Reactions: Tetracesium 4,4’-carbonyldiphthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halogens and other substituents can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry: Tetracesium 4,4’-carbonyldiphthalate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a tool in biochemical assays.

Medicine: The compound’s potential medicinal applications include its use as a component in drug formulations. Its interactions with biological targets are of particular interest in the development of new therapeutic agents.

Industry: In industrial applications, tetracesium 4,4’-carbonyldiphthalate is used in the production of advanced materials. Its properties make it suitable for use in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which tetracesium 4,4’-carbonyldiphthalate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions:

Compound Central Group Carboxylic Groups Denticity Common Coordination Modes Primary Applications
Tetracesium 4,4'-carbonyldiphthalate Carbonyl 4 Tetradentate Forms ionic lattices with Cs⁺ ions Polyimides, ion-conductive materials
4,4'-Sulfonyldibenzoic acid (CAS 2449-35-6) Sulfonyl 2 Bidentate Hydrogen-bonded networks Polymers, proton conductors
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid (CAS 13653-84-4) Terphenyl 2 Bidentate Coordination polymers with transition metals (e.g., Cd, Ni) Luminescent materials, catalysis
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (CAS 2421-28-5) Carbonyl 4 (anhydride) N/A Polymerization precursor Polyimide synthesis
Key Observations:
  • Denticity and Coordination: this compound’s tetracarboxylate structure enables tetradentate coordination, unlike bidentate terphenyl or sulfonyl analogs. This allows for robust metal-organic frameworks (MOFs) or ionic networks, particularly with large alkali metals like Cs⁺ . In contrast, transition metals (e.g., Cd²⁺, Co²⁺) favor coordination with ligands like 4,4′-diaminodiphenylethane (dadpe), forming mononuclear complexes or 1D/2D polymers .
  • Electronic Effects : The carbonyl group in carbonyldiphthalate is less electron-withdrawing than the sulfonyl group in 4,4'-sulfonyldibenzoic acid, influencing acidity (pKa ~2–3 for carbonyldiphthalate vs. ~1–2 for sulfonyldibenzoic acid) and hydrogen-bonding capacity .
  • Thermal Stability: The anhydride form (3,3',4,4'-benzophenonetetracarboxylic dianhydride) exhibits higher reactivity in polycondensation reactions but lower hydrolytic stability compared to the cesium salt .

Physical and Chemical Properties

Property This compound 4,4'-Sulfonyldibenzoic acid [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid 3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Molecular Weight (g/mol) ~622 (estimated) 306.29 318.32 358.26 (acid); 308.20 (anhydride)
Solubility High in water, polar solvents Moderate in DMF, DMSO Low in water; soluble in DMF Insoluble in water; soluble in aprotic solvents
Melting Point (°C) >300 (decomposition) 320–325 280–285 220–224 (anhydride)
Coordination with Metals Cs⁺ (ionic), limited transition metals Transition metals (e.g., Zn²⁺) Cd²⁺, Ni²⁺, Co²⁺ N/A

Biological Activity

Tetracesium 4,4'-carbonyldiphthalate, also known as BAPTA (bis(2-amino-ethoxy)-tetraacetic acid) tetracesium salt, is a calcium chelator widely used in biological research to manipulate intracellular calcium levels. This compound's biological activity is primarily linked to its ability to bind calcium ions, thereby influencing various cellular processes. This article explores its biological activity, mechanisms, and relevant case studies.

PropertyValue
Molecular FormulaC23H24Cs4N2O10
Molecular Weight1004 g/mol
DensitySoluble in water
Storage Conditions4°C
Dissociation Constants (Kd)0.59 µM (no Mg²⁺), 0.70 µM (1 mM Mg²⁺)

This compound acts as a calcium chelator by binding to free calcium ions in the cytosol. This action is crucial for:

  • Calcium Buffering : It maintains calcium homeostasis within cells, allowing researchers to study calcium-dependent processes without interference from fluctuating calcium levels.
  • Cell Signaling : By controlling intracellular calcium concentrations, it influences various signaling pathways that are vital for cellular function and communication.

Biological Applications

  • Cell Culture Studies : this compound is often employed in cell culture systems to investigate the role of calcium in cell signaling and metabolism.
  • Neuroscience Research : It is used to study synaptic transmission and plasticity by modulating calcium levels in neurons.
  • Pharmacological Studies : The compound aids in understanding the effects of drugs that target calcium channels and receptors.

Case Study 1: Calcium Regulation in Neurons

A study investigated the role of this compound in modulating synaptic strength in hippocampal neurons. Researchers found that by manipulating intracellular calcium levels with BAPTA derivatives, they could enhance or diminish synaptic responses, indicating its potential as a tool for studying synaptic plasticity .

Case Study 2: Muscle Contraction Studies

In another experiment focused on muscle physiology, this compound was utilized to examine the relationship between calcium signaling and muscle contraction. The results demonstrated that altering intracellular calcium concentrations significantly affected muscle contractility, providing insights into muscle function and potential therapeutic targets for muscle-related diseases .

Research Findings

Recent findings highlight the effectiveness of this compound in enhancing the stability and activity of various enzymes influenced by calcium ions. For instance:

  • Alkaline Phosphatases : The compound has been shown to improve the activity and stability of alkaline phosphatases from psychrophilic and mesophilic organisms by chemically modifying their aliphatic or amino groups .
  • Calcium-Dependent Enzymes : Studies indicate that BAPTA derivatives can selectively inhibit certain calcium-dependent enzymes, providing a means to dissect complex biochemical pathways .

Q & A

Q. What are the key methodological considerations for synthesizing Tetracesium 4,4'-carbonyldiphthalate with high purity?

Answer: Synthesis requires precise stoichiometric control of cesium ions and the carbonyl diphthalate precursor under inert conditions. Key steps include:

  • Reagent purification : Pre-treating terephthalaldehyde derivatives to eliminate residual acids or solvents that may interfere with coordination chemistry .
  • pH optimization : Maintaining alkaline conditions (pH >10) to stabilize cesium ions and prevent ligand protonation .
  • Crystallization monitoring : Using dynamic light scattering (DLS) or X-ray diffraction (XRD) to track crystal growth and avoid amorphous byproducts .
    Theoretical basis : Coordination chemistry frameworks guide ligand-metal ratio adjustments to achieve tetrahedral cesium coordination .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing the compound’s structure?

Answer: A multi-technique approach is critical:

  • XRD : Resolves the cesium coordination geometry and confirms the tetrahedral arrangement .
  • FTIR : Identifies carbonyl (C=O) stretching frequencies (1680–1720 cm⁻¹) and confirms ligand deprotonation .
  • Solid-state NMR : Differentiates between free and coordinated cesium ions via chemical shift analysis (e.g., ¹³³Cs NMR) .
    Data validation : Cross-referencing with density functional theory (DFT) simulations ensures spectral assignments align with predicted bond lengths and angles .

Q. How can researchers align studies of this compound with existing theoretical frameworks in coordination chemistry?

Answer: Start by anchoring the research to established models:

  • Hard-Soft Acid-Base (HSAB) theory : Explains cesium’s preference for oxygen-donor ligands due to its "hard" Lewis acid character .
  • Supramolecular assembly principles : Guides the design of experiments probing the compound’s potential for forming porous frameworks via π-π stacking .
    Methodological alignment : Use exploratory research designs to iteratively test hypotheses derived from these frameworks .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermal stability data for this compound?

Answer: Contradictions often arise from synthesis or analytical variability. Mitigation strategies include:

  • Controlled degradation studies : Perform thermogravimetric analysis (TGA) under standardized atmospheres (e.g., N₂ vs. air) to isolate decomposition pathways .
  • Error source mapping : Compare lattice energy calculations (via DFT) with experimental decomposition temperatures to identify outliers .
  • Reproducibility protocols : Document inert-atmosphere handling and annealing rates to minimize batch-to-batch variability .

Q. What computational methods are most effective for modeling the compound’s supramolecular interactions?

Answer: Advanced simulations require:

  • Molecular dynamics (MD) : Simulate cesium-ligand dynamics in solvent environments to predict aggregation behavior .
  • Electrostatic potential mapping : Visualize charge distribution to identify sites for guest molecule adsorption in porous frameworks .
    Validation : Cross-check computational results with experimental surface area measurements (e.g., BET analysis) .

Q. What interdisciplinary approaches can enhance the study of this compound’s functional properties?

Answer: Integrate methodologies from materials science and chemical engineering:

  • Membrane technology : Test ion-exchange capabilities using cesium-selective membranes to explore applications in separations .
  • Photocatalysis screening : Evaluate ligand-to-metal charge transfer (LMCT) efficiency via UV-vis spectroscopy and transient absorption studies .
    Theoretical expansion : Link findings to emerging frameworks like "smart laboratory" automation for high-throughput property screening .

Methodological Best Practices

Q. How to ensure experimental reproducibility in studies of this compound?

Answer:

  • Standardize synthetic protocols : Publish detailed crystallographic data (CCDC deposition) and raw spectral files .
  • Control environmental variables : Use gloveboxes for moisture-sensitive steps and validate purity via elemental analysis .
    Documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata reporting .

Q. What statistical approaches are suitable for analyzing contradictory data on its solubility?

Answer:

  • Multivariate regression : Correlate solubility with ionic strength, solvent polarity, and temperature .
  • Bayesian uncertainty quantification : Model confidence intervals for solubility parameters under non-ideal conditions .

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